Scientific Field: Agricultural Chemistry
Application Summary: Pyridalyl is a novel insecticide that exerts excellent control against various lepidopterous and thysanopterous pests on cotton and vegetables.
Results or Outcomes: Pyridalyl has shown excellent safety to mammals and various beneficial arthropods, making it compliant with Integrated Pest Management (IPM).
Scientific Field: Entomology
Application Summary: Pyridalyl and five insect growth regulators were tested for their efficacy and persistence against 4th instar larvae of Spodoptera littoralis in field-laboratory bioassay experiments.
Methods of Application: The insecticides were applied to cotton plants at Sakha Agricultural Research Station, Kafrelsheikh, Egypt.
Results or Outcomes: Pyridalyl exhibited the highest initial effect (96.5% mortality) and mean residual activity (68% mortality) against S. Pyridalyl was the most persistent on cotton plants (LT 50 = 9.5 days) relative to the tested IGRs (LT 50 = 5.78 – 7.54 days).
Pyridalyl is a novel insecticide characterized by its unique chemical structure, specifically a phenoxy-pyridaloxy derivative. Its systematic name is 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether, with a molecular formula of and a molecular weight of approximately 491.12 g/mol. Pyridalyl is presented as an odorless liquid that is soluble in most organic solvents but has low water solubility (below 1 mg/L) and a vapor pressure of Pa at 25 °C . Its melting point is estimated to be below -17 °C, while its boiling point exceeds 227 °C .
Pyridalyl undergoes various chemical transformations, primarily involving the oxidation of its propenyl group and hydroxylation of the pyridine ring. The compound's metabolism leads to the formation of several metabolites, including S-1812-DP, which are produced through cytochrome P450-mediated reactions . The structural modifications during synthesis have been shown to enhance its insecticidal activity by optimizing the molecular conformation and substituent positions on the benzene ring .
Pyridalyl exhibits significant insecticidal properties, particularly against lepidopterous pests. Its mode of action is believed to involve disruption of protein synthesis in insect cells while showing minimal effects on mammalian cells . The compound requires cytochrome P450 activity for the production of bioactive derivatives, indicating its reliance on specific metabolic pathways for efficacy . Toxicological studies reveal that pyridalyl has low acute toxicity (Toxicity Category IV) across various exposure routes, including oral, dermal, and inhalation .
The synthesis of pyridalyl can be achieved through multiple routes, focusing on the condensation of specific units separated by ether linkages. Key methods include:
The commercial synthesis process has been refined to ensure high purity and yield of pyridalyl.
Pyridalyl is primarily utilized as an insecticide in agricultural settings, targeting a range of lepidopterous pests. Its effectiveness makes it a valuable tool for pest management strategies in crops such as vegetables and fruits. Additionally, its low toxicity profile allows for safer application compared to traditional insecticides .
Research indicates that pyridalyl's interaction with biological systems is largely mediated through cytochrome P450 enzymes. These enzymes are crucial for converting pyridalyl into its active forms, which then exert their insecticidal effects. Studies have shown that alterations in these metabolic pathways can significantly affect the compound's efficacy against target pests .
Pyridalyl shares structural similarities with several other insecticides but stands out due to its unique phenoxy-pyridaloxy framework. Here are some similar compounds:
Compound | Mode of Action | Target Pests | Toxicity Profile |
---|---|---|---|
Pyridalyl | Disruption of protein synthesis | Lepidopterous pests | Low acute toxicity |
Chlorantraniliprole | Ryanodine receptor modulation | Various insects | Moderate toxicity |
Flubendiamide | Muscle contraction interference | Lepidopterous pests | Low to moderate toxicity |
Indoxacarb | Sodium channel disruption | Broad-spectrum insect control | Moderate toxicity |
Pyridalyl's unique structure and mechanism provide distinct advantages over these similar compounds, particularly in terms of selectivity and safety for non-target organisms.
The primary mechanism underlying pyridalyl's insecticidal activity involves mandatory bioactivation through cytochrome P450 enzymes. Research has demonstrated that pyridalyl requires cytochrome P450 activity for the production of bioactive derivatives, with this metabolism being completely prevented by general P450 inhibitors [1] [2]. This bioactivation process represents a critical first step in the compound's toxicological cascade.
The cytochrome P450 enzyme system functions as the primary mediator of pyridalyl's transformation from an inactive parent compound to a bioactive metabolite [1]. Multiple P450 isoforms contribute to this bioactivation process, with varying degrees of efficiency and substrate specificity. The CYP1A subfamily, particularly CYP1A1 and CYP1A2, demonstrates high efficiency in bioactivating compounds with high catalytic turnover and low Michaelis constant values [5]. Additionally, CYP2D6, CYP2C19, and CYP2E1 contribute to the metabolic transformation, though to a lesser extent [5].
The bioactivation mechanism involves oxidative metabolism of pyridalyl's molecular structure, specifically targeting the pyridine and phenoxy moieties within the compound [6]. This oxidative transformation generates reactive intermediates that possess enhanced biological activity compared to the parent compound. The requirement for P450-mediated activation explains why pyridalyl demonstrates selectivity between species, as different organisms express varying profiles of cytochrome P450 enzymes [7].
Inhibition studies using specific P450 blockers have confirmed the essential role of these enzymes in pyridalyl's mechanism of action. When P450 activity is suppressed, pyridalyl loses its insecticidal efficacy, demonstrating the absolute dependence on metabolic activation [1]. This bioactivation requirement represents a unique characteristic among insecticides and provides opportunities for developing resistance management strategies.
The bioactivation of pyridalyl through cytochrome P450 enzymes leads to the formation of reactive metabolites that subsequently trigger the generation of reactive oxygen species [1] [2] [8]. This ROS production represents the primary cytotoxic mechanism through which pyridalyl exerts its insecticidal effects, distinguishing it from conventional neurotoxic insecticides.
The generation of reactive oxygen species follows the initial P450-mediated bioactivation step. The bioactive pyridalyl metabolite interacts with cellular components to produce various ROS species, including hydrogen peroxide, superoxide anions, and hydroxyl radicals [1] [8]. These highly reactive molecules cause extensive damage to cellular macromolecules, including proteins, lipids, and nucleic acids.
Hydrogen peroxide emerges as a major ROS product in pyridalyl-treated cells, contributing significantly to oxidative stress [9]. The accumulation of hydrogen peroxide results from both direct generation by the bioactive metabolite and secondary formation through dismutation of superoxide radicals. This hydrogen peroxide accumulation leads to lipid peroxidation of cellular membranes and oxidative modification of proteins.
Superoxide anions represent another critical component of pyridalyl-induced ROS generation. These radicals form through electron transfer processes involving the bioactive metabolite and cellular electron transport systems [10]. The superoxide anions can subsequently undergo dismutation to form hydrogen peroxide or react with nitric oxide to produce peroxynitrite, further amplifying oxidative damage.
The most damaging ROS species generated during pyridalyl toxicity are hydroxyl radicals, which exhibit extreme reactivity and cause irreversible damage to cellular components [10]. These radicals form through Fenton reactions involving iron and hydrogen peroxide, leading to immediate and extensive macromolecular damage. The formation of hydroxyl radicals represents a terminal pathway in the oxidative cascade initiated by pyridalyl.
The cellular response to ROS generation involves upregulation of antioxidant defense systems, particularly thiol peroxiredoxin enzymes [1] [2] [8]. However, the overwhelming production of reactive oxygen species exceeds the cellular antioxidant capacity, leading to oxidative stress and eventual cell death.
Comprehensive proteomic analysis of insect cells exposed to pyridalyl has revealed distinctive patterns of protein expression that provide insights into the molecular mechanisms underlying its toxicity [1] [2] [8]. These proteomic changes reflect both the direct effects of pyridalyl treatment and the cellular adaptive responses to oxidative stress.
The most significant proteomic alteration observed in pyridalyl-resistant cell lines involves the upregulation of thiol peroxiredoxin (TPx), with resistant Spodoptera frugiperda Sf21 cells showing a 1.9-fold increase compared to susceptible cells [1] [11]. This upregulation represents a critical adaptive response to the oxidative stress induced by pyridalyl treatment. Thiol peroxiredoxin functions as a thiol-based peroxidase that reduces hydrogen peroxide and other peroxides, serving as a primary cellular defense against ROS-mediated damage [12].
Treatment of Bombyx mori larvae with pyridalyl resulted in significant upregulation of three proteasome subunits in the midgut microsomal sub-proteome [1] [8]. These proteasomal components include alpha and beta subunits that form the catalytic core of the 26S proteasome complex. The upregulation of proteasome subunits indicates enhanced protein degradation activity in response to pyridalyl-induced protein damage [13].
Analysis of the whole proteome in Bombyx mori BM36 cells following pyridalyl treatment revealed coordinated upregulation of multiple stress response proteins [1] [8] [14]. Heat shock protein 70 (Hsp70) showed increased expression, reflecting the cellular response to protein misfolding and aggregation caused by oxidative damage [15]. Hsp70 functions as a molecular chaperone that assists in protein folding and prevents aggregation of damaged proteins.
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) also demonstrated upregulation in pyridalyl-treated cells [1] [8] [14]. This enzyme plays dual roles as a glycolytic enzyme and as a stress-responsive protein. Under oxidative stress conditions, GAPDH can undergo oxidative modifications that alter its cellular localization and function, contributing to stress signaling pathways [15] [16].
The proteomic profile indicates that pyridalyl treatment triggers a coordinated cellular stress response involving multiple protein systems. The upregulation of antioxidant enzymes, molecular chaperones, and protein degradation machinery reflects the cellular attempt to cope with the oxidative damage induced by ROS generation. However, this adaptive response proves insufficient to prevent cell death when ROS production exceeds cellular antioxidant capacity.
The mechanism of cell death induced by pyridalyl has been characterized as predominantly necrotic rather than apoptotic, representing a departure from many other cytotoxic agents that trigger programmed cell death pathways [1] [2] [8]. This distinction has important implications for understanding pyridalyl's mode of action and its effectiveness against target insects.
Detailed morphological analysis of pyridalyl-treated insect cells reveals characteristics consistent with necrotic cell death [17]. In epidermal cells of Spodoptera litura larvae, pyridalyl treatment induced hydropic degeneration characterized by swollen mitochondria, dilated rough endoplasmic reticulum, dilated Golgi apparatus, and shrunken nuclei [17]. These ultrastructural changes appeared within 6 hours of treatment and paralleled the development of poisoning symptoms in the larvae.
The necrotic nature of pyridalyl-induced cell death is further supported by the absence of classical apoptotic markers. Research has specifically demonstrated that apoptosis is apparently not involved in pyridalyl cytotoxicity [1] [2]. The lack of apoptotic features such as chromatin condensation, internucleosomal DNA fragmentation, and membrane blebbing distinguishes pyridalyl from compounds that activate caspase-dependent cell death pathways [18] [19].
In cultured Sf9 cells, pyridalyl treatment resulted in rapid morphological changes consistent with necrotic cell death [17]. Swelling of mitochondria was observed 4-6 hours after treatment, followed by progression to hydropic degeneration. The time course of these ultrastructural changes correlated directly with the development of cytotoxicity, indicating a causal relationship between morphological alterations and cell death.
The necrotic pathway of cell death induced by pyridalyl involves early loss of membrane integrity and cellular swelling, in contrast to the controlled cell shrinkage characteristic of apoptosis [20] [21]. This membrane disruption leads to the release of intracellular contents, which can trigger inflammatory responses in multicellular organisms. The rapid onset of membrane damage explains the acute toxicity observed with pyridalyl treatment.
The mechanism underlying pyridalyl-induced necrosis involves the overwhelming production of reactive oxygen species that exceeds cellular antioxidant defenses [1] [8]. The extensive oxidative damage to cellular macromolecules, particularly membrane lipids and proteins, compromises cellular integrity and leads to energy depletion. This cascade of events results in uncontrolled cell death characterized by cellular swelling and membrane rupture.
Irritant;Health Hazard;Environmental Hazard